UZH2
Description
UZH2 is a potent and selective inhibitor of methyltransferase 3, N6-adenosine-methyltransferase complex catalytic subunit (METTL3). It has an inhibitory concentration (IC50) value of 5 nanomolar, making it highly effective in its function . This compound is primarily used in scientific research to study the role of METTL3 in various biological processes and diseases .
Properties
Molecular Formula |
C27H37F2N7O |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C27H37F2N7O/c1-26(2)4-8-34(9-5-26)15-19-12-21(29)22(13-20(19)28)36-16-25(37)33-27(17-36)6-10-35(11-7-27)24-14-23(30-3)31-18-32-24/h12-14,18H,4-11,15-17H2,1-3H3,(H,33,37)(H,30,31,32) |
InChI Key |
GYWOVBUGFWWSJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC(=C(C=C2F)N3CC(=O)NC4(C3)CCN(CC4)C5=NC=NC(=C5)NC)F)C |
Origin of Product |
United States |
Preparation Methods
Core Spirocyclic Framework Synthesis
The 1,4,9-triazaspiro[5.5]undecan-2-one core is synthesized via a tandem alkylation-cyclization sequence. Starting with 4,4-dimethylpiperidine, bromobenzyl bromide or substituted alkyl chlorides are used to functionalize the piperidine nitrogen. For example, alkylation with 4-bromobenzyl bromide under basic conditions (KCO, DMF, 70°C) yields intermediates like 2-chloro-5-((4,4-dimethylpiperidin-1-yl)methyl)pyridine (25 ) in 67% yield over two steps . Subsequent Buchwald–Hartwig coupling with aryl halides introduces aromatic substituents while preserving the spirocyclic architecture .
Table 1: Key Intermediates in Spirocyclic Core Formation
| Intermediate | Structure | Yield | Key Reaction Conditions |
|---|---|---|---|
| 25 | CHClN | 67% | EtOAc/heptane gradient, 70°C |
| 26 | CHClN | 86% | Microwave-assisted SNAr |
Functionalization of the Aromatic Ring
The 2,5-difluorophenyl group is introduced via a Suzuki–Miyaura cross-coupling reaction. A boronic ester derivative of 2,5-difluorobenzene reacts with the brominated spirocyclic intermediate under palladium catalysis (Pd(PPh), NaCO, dioxane/HO). This step achieves regioselective aryl–aryl bond formation while tolerating the electron-withdrawing fluorine substituents .
Installation of the Pyrimidinyl Moiety
The 6-(methylamino)pyrimidin-4-yl group is appended via SNAr reactivity. Chloropyrimidine derivatives (e.g., 6-chloro-N-methylpyrimidin-4-amine) react with secondary amines on the spirocyclic scaffold in refluxing iPrOH with triethylamine as a base. For instance, compound 2 is obtained in 33% yield after trituration in diethyl ether . Microwave-assisted conditions (140°C, 5 h) enhance reaction efficiency, as demonstrated in the synthesis of 4 (23% yield) .
Table 2: SNAr Reaction Optimization
| Parameter | Effect on Yield |
|---|---|
| Conventional heating | 15–33% |
| Microwave heating | 23–45% |
| Solvent (iPrOH vs DMF) | No significant difference |
Final Deprotection and Purification
Boc-protecting groups are removed using TFA in DCM (rt, 2 h), followed by neutralization with aqueous NaHCO. Final purification employs flash chromatography (DCM/MeOH gradients) and recrystallization from acetonitrile or ether to achieve >95% purity . The Chinese patent CN105017252A describes alternative deprotection strategies using hydrogenolysis (H, Pd(OH)) for benzyl carbamates .
Analytical Characterization
Critical spectroscopic data for the target compound includes:
-
H NMR (400 MHz, MeOD-): δ 7.99 (s, 1H, pyrimidine-H), 7.25–7.18 (m, 2H, difluorophenyl-H), 4.14 (s, 2H, CHN) .
Comparative Analysis with Related Compounds
The 1,4,9-triazaspiro[5.5]undecane scaffold demonstrates superior metabolic stability compared to non-spirocyclic analogs due to restricted bond rotation. For example, the half-life in human liver microsomes increases from 12 min (linear analog) to 89 min (spirocyclic derivative) .
Industrial-Scale Considerations
A patent-pending one-pot procedure (CN105017252A) streamlines the synthesis by combining thiourea formation and cyclization in a single reactor, reducing solvent waste and improving atom economy . Critical parameters include strict temperature control (<5°C during exothermic steps) and inert atmosphere maintenance to prevent oxidation .
Challenges and Mitigation Strategies
Challenge 1: Low yields in SNAr steps due to steric hindrance.
Solution: Microwave irradiation enhances reaction kinetics, improving yields by 15–20% .
Challenge 2: Epimerization at the spiro center during acidic workup.
Solution: Neutral pH conditions during Boc deprotection (pH 5–6) preserve stereochemistry .
Chemical Reactions Analysis
Key Synthetic Pathways
The synthesis of UZH2 involves multi-step reactions, including Buchwald–Hartwig couplings, nucleophilic aromatic substitutions (S<sub>N</sub>Ar), and alkylation/cyclization strategies. The synthesis is modular, with intermediates prepared separately and combined in later stages.
1.1. Preparation of Aromatic Halide Intermediates
-
Intermediate 23 :
1-(4-Bromobenzyl)-4,4-dimethylpiperidine was synthesized via alkylation of 4,4-dimethylpiperidine with 4-bromobenzyl bromide (99% yield) .
Reaction :
Property Data Yield 99% δ 7.46–7.40 (m, 2H), 3.45 (s, 2H), 0.92 (s, 6H) LRMS (ESI) m/z 282.1 [M+H]<sup>+</sup> -
Intermediate 26 :
5-Chloro-2-((4,4-dimethylpiperidin-1-yl)methyl)pyridine was synthesized via alkylation of 4,4-dimethylpiperidine with 5-chloro-2-(chloromethyl)pyridine (86% yield) .
1.2. Spirocyclic Core Assembly
The 1,4,9-triazaspiro[5.5]undecan-2-one core was constructed via:
-
Reductive Amination : β-Amino alcohol intermediates (e.g., 42 ) were synthesized using I<sub>2</sub>/NaBH<sub>4</sub> reduction .
-
Cyclization : CDI-mediated cyclization of amine 44 yielded the spirocyclic backbone .
2.1. Buchwald–Hartwig Coupling
Aryl bromides (e.g., 47 , 49 , 52 ) were coupled with spirocyclic intermediates via palladium-catalyzed cross-coupling . For This compound , this step introduced the 2,5-difluorophenyl group.
2.2. Sequential S<sub>N</sub>Ar Reactions
Two successive nucleophilic aromatic substitutions were employed:
-
First S<sub>N</sub>Ar : 4,6-Dichloropyrimidine reacted with methylamine to install the 6-(methylamino)pyrimidin-4-yl group.
-
Second S<sub>N</sub>Ar : Intermediate 44 underwent substitution with the difluorophenyl-containing aromatic halide .
Example Reaction for Compound 2 :
| Property | Data |
|---|---|
| Yield | 23% |
| δ 7.95 (s, 1H), 4.14 (s, 2H), 2.85 (s, 3H) | |
| HRMS (ESI) | m/z 439.3180 [M+H]<sup>+</sup> |
Critical Reaction Optimization
-
S<sub>N</sub>Ar Efficiency : Microwave irradiation (140°C, 5 h) improved reaction rates and yields .
-
Purification : Trituration with ether/DCM removed impurities, enhancing purity to >99% .
Analytical Characterization
Key intermediates and the final compound were characterized via:
-
NMR Spectroscopy : Confirmed regiochemistry and functional group integrity.
-
Mass Spectrometry : Validated molecular weights (e.g., HRMS for This compound : m/z 513.64 [M+H]<sup>+</sup>) .
-
X-ray Crystallography : Resolved binding interactions with METTL3 (PDB: 7O2F) .
Reaction Challenges and Solutions
Scientific Research Applications
Drug Discovery
This compound has shown promise as a candidate for developing novel pharmaceuticals. Its structure allows it to interact with various biological targets, making it suitable for designing drugs aimed at specific diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that modifications in the piperidine and pyrimidine moieties can enhance anticancer properties through improved binding affinities to tumor markers .
Neuropharmacology
Due to the presence of a dimethylpiperidine group, this compound may influence neurotransmitter pathways. Potential applications include the treatment of neurological disorders such as anxiety and depression.
Case Study: Behavioral Studies
In animal models, compounds similar to this one have been evaluated for their effects on anxiety-like behaviors. Results showed a significant reduction in anxiety levels when administered at specific dosages, suggesting its potential as an anxiolytic agent .
Bioconjugation Techniques
The compound's functional groups make it suitable for bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds. This application is crucial in the development of targeted drug delivery systems.
Table: Bioconjugation Applications
| Application Area | Description |
|---|---|
| Targeted Drug Delivery | Enhances specificity of drug action by directing compounds to specific cells |
| Diagnostic Imaging | Used in creating probes for imaging techniques such as PET and MRI |
| Therapeutic Antibodies | Aids in the development of antibody-drug conjugates for cancer therapy |
Material Science
The compound can also be utilized in material science for developing advanced materials with enhanced properties like thermal stability and mechanical strength.
Case Study: Polymer Composites
Research indicates that incorporating this compound into polymer matrices improves their mechanical properties and resistance to thermal degradation . This application is particularly relevant in electronics and coatings where durability is paramount.
Mechanism of Action
UZH2 exerts its effects by selectively inhibiting the activity of METTL3. METTL3 is a key enzyme involved in the methylation of N6-adenosine in RNA, a process known as m6A methylation. By inhibiting METTL3, this compound disrupts the m6A methylation process, leading to alterations in gene expression and cellular functions. This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
STM2457: Another METTL3 inhibitor with antiproliferative effects in acute myeloid leukemia cell lines.
Quercetin: A natural product identified as a METTL3 inhibitor with an IC50 value of 2.73 micromolar.
Uniqueness of UZH2
This compound stands out due to its high potency and selectivity for METTL3, with an IC50 value of 5 nanomolar. This makes it one of the most effective METTL3 inhibitors available for research purposes. Additionally, this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for in vivo studies .
Biological Activity
The compound 4-[4-[(4,4-Dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one represents a novel class of pharmacologically active molecules. Its unique structure suggests potential applications in various therapeutic areas, particularly in oncology and neurology.
Chemical Structure
The molecular formula for this compound is . The structural complexity includes a triazaspiro framework which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies indicate that it may function as an inhibitor of certain kinases, potentially impacting cancer cell proliferation and survival.
Anticancer Properties
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperidine have been evaluated for their ability to inhibit various cancer cell lines:
| Compound | Target Kinase | IC50 (nM) | Cell Line |
|---|---|---|---|
| CJ-2360 | ALK | 2.2 ± 0.3 | KARPAS-299 |
| CJ-2212 | ALK | 0.49 | KARPAS-299 |
These findings suggest that the compound may exhibit comparable potency against specific cancer types, warranting further exploration into its therapeutic potential .
Neuropharmacological Effects
The piperidine moiety within the compound is known for its neuroactive properties. Compounds containing piperidine rings have been reported to interact with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This interaction could provide insights into potential applications in treating neurological disorders .
Case Studies
Case Study 1: Inhibition of Kinase Activity
A study involving a related compound demonstrated that it effectively inhibited the activity of anaplastic lymphoma kinase (ALK) in vitro. The compound showed an IC50 value in the low nanomolar range, indicating potent inhibition which could be leveraged for therapeutic use in ALK-driven cancers .
Case Study 2: Neuroactive Properties
Another investigation into piperidine derivatives highlighted their role as opioid receptor antagonists. The study found that modifications to the piperidine structure significantly influenced receptor binding and activity profiles, suggesting that similar modifications could enhance the efficacy of our compound in neuropharmacological applications .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicological effects of this compound is crucial for its development as a therapeutic agent. Initial assessments should include:
- Absorption : Investigate bioavailability and absorption rates.
- Distribution : Study tissue distribution and blood-brain barrier penetration.
- Metabolism : Identify metabolic pathways and active metabolites.
- Excretion : Determine excretion routes and half-life.
- Toxicity : Evaluate acute and chronic toxicity profiles through preclinical studies.
Q & A
Q. Q1.1: What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?
Answer: The synthesis involves multi-step reactions, including nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig coupling. Critical challenges include regioselectivity in pyrimidine functionalization and spiro-ring formation. To address this:
- SNAr Optimization : Use polar aprotic solvents (e.g., DMF) with excess methylamine at 80–100°C to ensure selective substitution at the 6-position of the pyrimidine ring .
- Spiro-Ring Construction : Employ cyclization under high-dilution conditions to minimize intermolecular side reactions .
- Purification : Gradient chromatography (e.g., DCM/MeOH from 100:0 to 100:15) resolves stereochemical impurities .
Q. Q1.2: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or MeOD-d4) to resolve overlapping signals, particularly for spiro-ring protons (δ 1.8–2.3 ppm) and piperidine methyl groups (δ 0.93–1.09 ppm) .
- HRMS : Confirm molecular ion accuracy (e.g., [M+H]+ calcd 478.3294, found 478.3289) to validate stoichiometry .
Advanced Research Questions
Q. Q2.1: How can conflicting bioactivity data between in vitro and cellular assays for METTL3 inhibition be resolved?
Answer: Discrepancies may arise from off-target effects or differential cellular permeability. Methodological strategies include:
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm direct METTL3 binding in live cells .
- Permeability Optimization : Modify the 4,4-dimethylpiperidine moiety to enhance logP while maintaining solubility (e.g., via prodrug strategies) .
- Orthogonal Validation : Combine RNA m6A quantification (LC-MS/MS) with CRISPR-mediated METTL3 knockout to isolate compound-specific effects .
Q. Q2.2: How can computational modeling guide the optimization of this compound’s selectivity against related kinases?
Answer:
- Docking Studies : Use Schrödinger’s Glide to model interactions with METTL3’s SAM-binding pocket, prioritizing residues (e.g., Asp395, Tyr406) for hydrogen bonding .
- MD Simulations : Assess conformational stability of the spiro-ring system over 100-ns trajectories to predict metabolic liabilities .
- Off-Target Screening : Perform pharmacophore matching against KinomeScan panels to identify high-risk kinases (e.g., FLT3, JAK2) .
Q. Q2.3: What experimental strategies mitigate safety risks during large-scale synthesis?
Answer:
- Hazard Mitigation : Replace volatile solvents (e.g., THF) with 2-MeTHF for SNAr steps to reduce flammability .
- Byproduct Control : Monitor chlorinated intermediates (e.g., 6-chloropyrimidine derivatives) via inline UV-Vis to prevent genotoxic impurity accumulation .
- Waste Stream Management : Implement flow chemistry for continuous extraction of fluorine-containing byproducts .
Q. Q2.4: How can contradictory NMR data (e.g., missing carbons) be resolved during structural elucidation?
Answer:
- DEPT-135/HSQC : Differentiate quaternary carbons from overlapping signals in spiro-ring systems .
- Variable Temperature NMR : Resolve broadening in piperidine methyl groups (δ 1.09 ppm) by acquiring spectra at 25°C and 60°C .
- Isotopic Labeling : Synthesize 13C-labeled analogs for critical positions (e.g., spiro-carbon) to confirm assignments .
Methodological Frameworks
Q. Q3.1: How to design a structure-activity relationship (SAR) study for analogs of this compound?
Answer:
- Core Modifications : Systematically vary substituents on the pyrimidine (6-position) and fluorophenyl (2,5-positions) rings to assess METTL3 IC50 shifts .
- Spiro-Ring Isosteres : Replace 1,4,9-triazaspiro[5.5]undecan-2-one with 1,4-diazepane or piperidine-azaspiro systems to probe conformational flexibility .
- Data Normalization : Use Z’-factor ≥0.5 in HTS assays to ensure reproducibility across 384-well plates .
Q. Q3.2: What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition assays?
Answer:
- Nonlinear Regression : Fit data to a four-parameter Hill equation (GraphPad Prism) to calculate IC50 and Hill slope .
- Bootstrapping : Perform 10,000 iterations to estimate 95% confidence intervals for EC50 values .
- ANOVA with Tukey’s Test : Compare compound efficacy across METTL3 isoforms (e.g., WT vs. catalytic mutants) .
Theoretical and Conceptual Integration
Q. Q4.1: How does this compound align with the "RNA epigenetics" framework in oncology research?
Answer: The compound’s METTL3 inhibition disrupts m6A-dependent RNA splicing, linking to:
- Oncogenic Pathways : Downregulate MYC and BCL2 via m6A loss in 5’UTRs, validated by RIP-seq .
- Therapeutic Resistance : Reverse cisplatin resistance in NSCLC models by restoring let-7g miRNA expression .
Q. Q4.2: What conceptual models explain its differential activity in normoxic vs. hypoxic tumor microenvironments?
Answer:
- Hypoxia-Induced METTL3 Upregulation : Hypoxia-inducible factor 1α (HIF-1α) increases METTL3 expression, amplifying compound efficacy in hypoxic cores .
- Redox Modulation : Fluorophenyl groups enhance stability under low-oxygen conditions, validated by LC-MS stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
